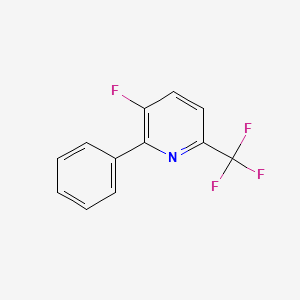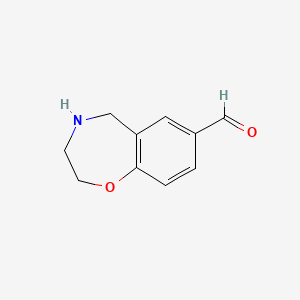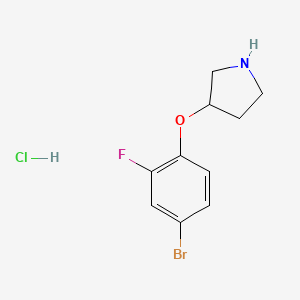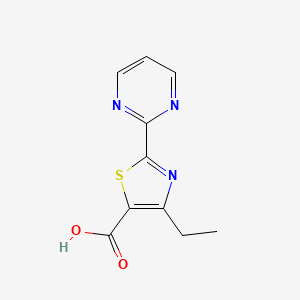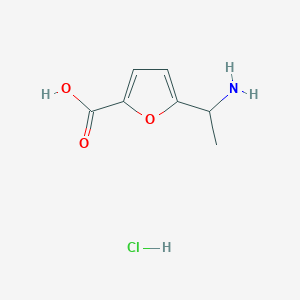
5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride, commonly known as AEFCA, is an important organic compound used in the synthesis of various pharmaceuticals and other organic compounds. AEFCA is an important component in the synthesis of various drugs and other compounds due to its unique properties. It is widely used in the synthesis of drugs, such as antifungal agents, antibiotics, and anti-cancer agents. AEFCA also plays an important role in the synthesis of various other compounds, such as hormones, vitamins, and other active ingredients.
Applications De Recherche Scientifique
Analytical and Spectral Study
5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride and its derivatives have been studied for their potential in the synthesis of organic ligands containing the furan ring. These compounds have shown promise in the creation of transition metal complexes with metals like Cu2+, Co2+, Ni2+, Mn2+, and Zn2+. These complexes have been explored for their chelating properties and antimicrobial activity, exhibiting varying levels of inhibition against different types of human pathogenic bacteria (Patel, 2020).
Biological Activity Studies
Studies have also been conducted on the biological activities of derivatives of 5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride. These derivatives have been evaluated for cytotoxicity against cancer cell lines and antibacterial activity against Gram-positive and Gram-negative bacteria. Some derivatives demonstrated potent biological activity, making them potential candidates for further pharmacological research (Phutdhawong et al., 2019).
Production of Acid Derivatives
Another significant application is in the production of acid chloride derivatives from biomass-derived materials. By treating precursor aldehydes with certain chemicals, high yields of useful intermediates like furan-2,5-dicarbonyl chloride can be obtained. These intermediates have applications in the production of biofuels and polymers (Dutta et al., 2015).
Synthesis of Furan Derivatives
Furan derivatives, including those related to 5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride, have been isolated from various sources like endophytic fungi. These compounds have shown potent antibacterial activity, particularly against Staphylococcus aureus, and moderate antioxidant activity, indicating their potential in pharmaceutical applications (Ma et al., 2016).
Enzymatic Synthesis in Pharmaceutical and Polymer Industries
The enzymatic synthesis of furan carboxylic acids from related compounds is another area of research. These acids are promising biobased building blocks in pharmaceutical and polymer industries. The process often involves catalytic reactions to produce high yields of desired products, indicating the potential of these methods for large-scale applications (Jia et al., 2019).
Propriétés
IUPAC Name |
5-(1-aminoethyl)furan-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-4(8)5-2-3-6(11-5)7(9)10;/h2-4H,8H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIDYQCAFFEQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(O1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



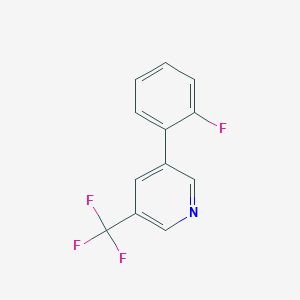
![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440375.png)
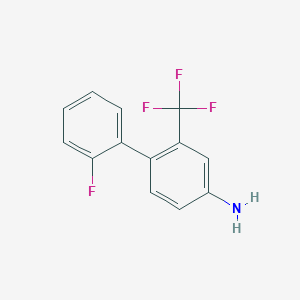
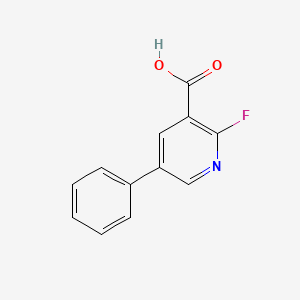
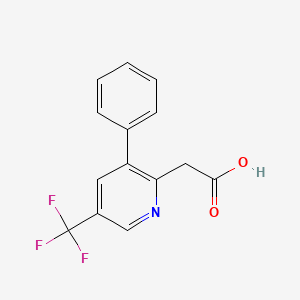
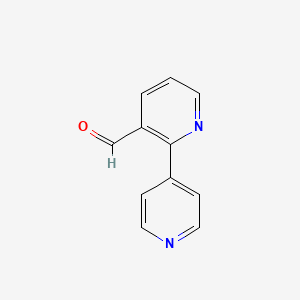
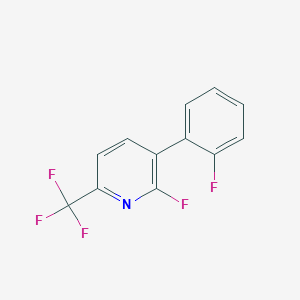
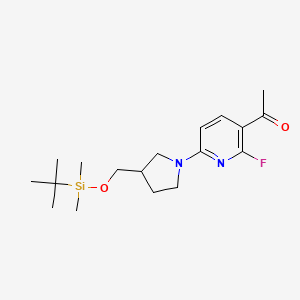
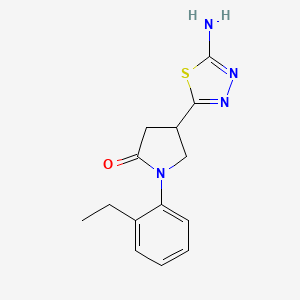
![N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine](/img/structure/B1440389.png)
